molecular formula C4H10N2 B1320886 Cyclobutylhydrazine CAS No. 742673-64-9

Cyclobutylhydrazine

Cat. No.: B1320886
CAS No.: 742673-64-9
M. Wt: 86.14 g/mol
InChI Key: HQFQTTNMBUPQAY-UHFFFAOYSA-N
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Description

Cyclobutylhydrazine is an organic compound with the molecular formula C4H10N2. It is a colorless liquid with a peculiar ammonia-like odor This compound belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylhydrazine can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is often subjected to distillation and purification steps to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Cyclobutylhydrazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclobutanone and nitrogen gas. Common oxidizing agents used in this reaction include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield cyclobutylamine. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. For example, reaction with alkyl halides can produce N-alkylcyclobutylhydrazines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; performed in anhydrous conditions.

    Substitution: Alkyl halides; reactions are usually conducted in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Cyclobutanone, nitrogen gas.

    Reduction: Cyclobutylamine.

    Substitution: N-alkylcyclobutylhydrazines.

Scientific Research Applications

Cyclobutylhydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: this compound is studied for its potential biological activity. It has been investigated for its effects on enzyme activity and its potential as an inhibitor of certain biochemical pathways.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being studied for its potential use in the treatment of certain diseases, including cancer and neurological disorders.

    Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclobutylhydrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt normal cellular processes and lead to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Cyclobutylhydrazine can be compared with other similar compounds, such as:

    Cyclopropylhydrazine: Similar in structure but with a three-membered ring. Cyclopropylhydrazine is less stable and more reactive due to ring strain.

    Cyclopentylhydrazine: Contains a five-membered ring, making it more stable than this compound. It has different reactivity and applications.

    Cyclohexylhydrazine: With a six-membered ring, it is even more stable and has distinct chemical properties and uses.

Uniqueness: this compound’s four-membered ring structure imparts unique chemical properties, such as moderate ring strain and reactivity, making it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

cyclobutylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-6-4-2-1-3-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFQTTNMBUPQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595687
Record name Cyclobutylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742673-64-9
Record name Cyclobutylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclobutylhydrazine
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Cyclobutylhydrazine
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